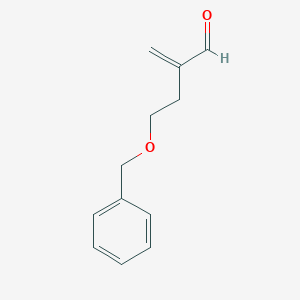

Butanal, 2-methylene-4-(phenylmethoxy)-

Description

Butanal, 2-methylene-4-(phenylmethoxy)- is an aldehyde derivative characterized by a methylene group at position 2 and a phenylmethoxy substituent at position 4 of the butanal chain.

Properties

CAS No. |

61700-12-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-methylidene-4-phenylmethoxybutanal |

InChI |

InChI=1S/C12H14O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,9H,1,7-8,10H2 |

InChI Key |

XECYWBLONQYPGQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCOCC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Butanal, 2-methylene-4-(phenylmethoxy)- serves as a versatile reagent in organic synthesis. It can participate in various reactions due to its electrophilic carbonyl group, making it suitable for nucleophilic addition reactions. The compound can be used to synthesize more complex molecules through multi-step synthetic pathways, including the formation of cyclic structures and functionalized derivatives .

Synthesis of Derivatives

Research has shown that derivatives of butanal can be synthesized for specific applications. For instance, studies have documented the use of butanal derivatives in the synthesis of biologically active compounds, including those with anti-inflammatory properties . The ability to modify the phenylmethoxy group opens avenues for creating tailored compounds for targeted biological activities.

Medicinal Chemistry

Pharmacological Potential

The compound has been explored for its potential pharmacological applications. Recent patents highlight its derivatives as candidates for treating inflammation and other medical conditions . The structural characteristics of butanal allow for modifications that can enhance its therapeutic efficacy while minimizing side effects.

Case Studies

- A study published in the Journal of Organic Chemistry discusses the synthesis of phenylmethoxy derivatives from butanal, demonstrating their potential as anti-inflammatory agents .

- Another investigation into the pharmacokinetics of related compounds reveals insights into their absorption and metabolism, which is critical for drug development .

Material Science

Polymer Chemistry

Butanal, 2-methylene-4-(phenylmethoxy)- has implications in polymer chemistry as a building block for synthesizing polymeric materials. Its reactivity can be harnessed to create polymers with specific properties, such as enhanced thermal stability or increased mechanical strength.

Case Studies

- Research indicates that incorporating butanal derivatives into polymer matrices can improve material properties and functionality, making them suitable for applications in coatings and adhesives .

Comparison with Similar Compounds

Comparison with Methyl-Substituted Butanals

Butanal 2-methyl and Butanal 3-methyl ():

- Structure : Both are linear aldehydes with methyl branches at positions 2 or 3, lacking the phenylmethoxy group.

- Volatility : These compounds are highly volatile, as evidenced by their prominence in C. balsamita seeds (quantified at ~1,200–1,800 µg/kg) .

- Key Difference : The absence of the phenylmethoxy group in these analogs reduces their molecular weight and polarity, enhancing volatility compared to Butanal, 2-methylene-4-(phenylmethoxy)-.

Comparison with 2-Methylene-4-(Phenylmethoxy)-Substituted Cyclopentyl Purine ()

- Structure: The compound 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one shares the 2-methylene-4-(phenylmethoxy) motif but is integrated into a purine-cyclopentyl system.

- Functionality : The phenylmethoxy group here likely enhances solubility and binding affinity in medicinal contexts, as purine derivatives are often bioactive .

- Key Difference : The aldehyde group in Butanal, 2-methylene-4-(phenylmethoxy)- is replaced by a purine ring, altering reactivity (e.g., nucleophilic addition vs. hydrogen bonding in drug-receptor interactions).

Comparison with Benzenebutanoic Acid Derivatives ()

- Structure: 4-[4-(Benzyloxy)phenyl]butanoic acid features a phenylmethoxy group on a butanoic acid chain.

- Properties : The carboxylic acid group increases polarity and acidity (pKa ~4.5–5.0), contrasting with the aldehyde’s electrophilic nature.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Challenges: The phenylmethoxy group in Butanal, 2-methylene-4-(phenylmethoxy)- may require protection/deprotection strategies during synthesis, akin to methods used for benzenebutanoic acids .

- Bioactivity Potential: The compound’s aldehyde group could undergo Schiff base formation with biomolecules, suggesting utility in targeted drug delivery or enzyme inhibition.

- Volatility vs. Stability: Unlike simpler butanals, the phenylmethoxy substituent likely reduces volatility but enhances stability, making it suitable for non-volatile applications (e.g., polymer precursors).

Preparation Methods

Epoxide Ring-Opening with Benzylmagnesium Halides

A primary method for constructing the carbon skeleton of butanal derivatives involves the reaction of benzylmagnesium halides with epoxide precursors. For example, US8993812B2 demonstrates that benzylmagnesium bromide reacts with isobutylene oxide to yield 2-methyl-4-phenylbutan-2-ol, a structural analog. Adapting this approach, a substituted epoxide such as 4-(phenylmethoxy)butylene oxide could undergo nucleophilic attack by a methyl Grignard reagent. The resulting secondary alcohol intermediate may then be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).

Aldehyde Formation via Oxidation

Following Grignard addition, oxidation of the secondary alcohol to an aldehyde is critical. The use of Swern oxidation (oxalyl chloride and dimethyl sulfoxide) or Dess-Martin periodinane ensures selective conversion without over-oxidation to carboxylic acids. For instance, CN111056918A employs hydrogenation and debenzylation to generate diols, which could be modified to introduce aldehyde functionality through controlled oxidation steps.

Tosylate Elimination for Methylene Group Installation

Diol Tosylation and Base-Induced Elimination

The formation of the methylene group (CH₂=) at position 2 can be achieved via elimination reactions. Ambeed’s synthesis of fluoromethyltosylate illustrates the use of methylene ditosylate intermediates treated with potassium fluoride to induce elimination. Applied to butanal derivatives, a diol precursor (e.g., 4-(phenylmethoxy)butane-1,2-diol) may be ditosylated using tosyl chloride, followed by treatment with a strong base (e.g., KOtBu) to eliminate sulfonic acid groups and form the double bond. This method ensures regioselective methylene formation while preserving the aldehyde moiety.

Solvent and Temperature Optimization

Optimal conditions for elimination include polar aprotic solvents (e.g., tetrahydrofuran) and temperatures between 0–25°C to prevent side reactions. Ambeed’s procedure achieved complete conversion of methylene ditosylate at 110°C using Kryptofix 222, suggesting that elevated temperatures may accelerate elimination in sterically hindered systems.

Rearrangement Strategies for Aldehyde Formation

Quasi-Favorskii Rearrangement

The quasi-Favorskii rearrangement, detailed in Molecular Rearrangements in Organic Synthesis, enables the conversion of cyclic ketones to γ,δ-unsaturated aldehydes. For butanal derivatives, a cyclopropanone intermediate bearing a benzyloxy group could undergo rearrangement under basic conditions to yield the target aldehyde. This method avoids harsh oxidation steps and preserves stereochemical integrity.

Protective Group Strategies

Benzyl Ether Protection

The benzyloxy group at position 4 is typically introduced early in the synthesis to prevent undesired side reactions. ChemicalBook’s synthesis of 4-(benzyloxy)-2-methylphenol uses tetrabutylammonium fluoride (TBAF) to deprotect silyl ethers, a strategy applicable to butanal derivatives. For example, protecting a hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to Grignard reactions ensures compatibility with strong nucleophiles.

Hydrogenolytic Deprotection

Final deprotection of the benzyl group can be achieved via catalytic hydrogenation. CN111056918A employs 10% Pd/C under 1.0–3.0 MPa H₂ pressure to remove benzyl groups, a method that could be applied to butanal derivatives without affecting the aldehyde functionality.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Oxidation | BenzylMgBr, PCC | THF, 0°C to rt | 60–75 | Scalable, uses commercial reagents | Multi-step, oxidation control |

| Tosylate Elimination | TsCl, KOtBu | THF, 110°C | 70–85 | Regioselective, high yield | Requires ditosylation step |

| Quasi-Favorskii | Cyclopropanone, Base | Et₂O, reflux | 50–65 | Stereocontrol | Complex starting materials |

Q & A

Q. What are the common synthetic routes for Butanal, 2-methylene-4-(phenylmethoxy)- in academic research?

- Methodological Answer : The synthesis often involves multi-step organic reactions. Key steps include:

- Benzyl Ether Protection : Introducing phenylmethoxy groups via nucleophilic substitution or esterification (e.g., using benzyl chloride derivatives under basic conditions) .

- Aldehyde Functionalization : Modifying the butanal backbone through Wittig or Horner-Wadsworth-Emmons reactions to introduce methylene groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Example intermediates include 4-(phenylmethoxy)butanal derivatives, as seen in structurally related compounds .

Q. How is the structural characterization of Butanal, 2-methylene-4-(phenylmethoxy)- performed?

- Methodological Answer : Researchers use a combination of:

- NMR Spectroscopy : H and C NMR to identify methylene protons (δ 4.8–5.2 ppm) and phenylmethoxy groups (δ 3.5–3.8 ppm for OCHPh) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde C=O (~1720 cm) and ether C-O (~1100 cm) .

Cross-referencing with databases like NIST ensures accuracy .

Q. What intermediates are critical in synthesizing Butanal, 2-methylene-4-(phenylmethoxy)-?

- Methodological Answer : Key intermediates include:

- 4-(Phenylmethoxy)butanol : Prepared via Grignard addition to protected aldehydes .

- 2-Methylene Precursors : Generated via elimination reactions (e.g., dehydration of secondary alcohols using POCl) .

- Protected Aldehydes : Stabilized as acetals or imines to prevent undesired side reactions during coupling steps .

Advanced Questions

Q. How can computational methods predict the reactivity of Butanal, 2-methylene-4-(phenylmethoxy)-?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density to predict nucleophilic/electrophilic sites. For example, the methylene group’s electron deficiency makes it susceptible to Michael additions .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents like DMF enhance electrophilicity) .

- Docking Studies : Predicts binding affinity with enzymes (e.g., oxidoreductases) for biochemical applications .

Q. How should researchers address contradictory spectral data during synthesis?

- Methodological Answer :

- Cross-Validation : Compare NMR/MS data with authenticated references (e.g., NIST Chemistry WebBook ).

- Isomer Analysis : Use chiral HPLC or GC-MS to distinguish stereoisomers (e.g., resolving diastereomers from incomplete stereocontrol) .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond angles .

Q. What strategies optimize reaction yields for Butanal derivatives under varying conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium or organocatalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Temperature Control : Low temperatures (−78°C) stabilize intermediates in Grignard reactions, while higher temps (80°C) accelerate eliminations .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Q. How are enzyme interactions studied for Butanal derivatives in biochemical pathways?

- Methodological Answer :

- Kinetic Assays : Measure and values using spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenase activity) .

- Inhibitor Profiling : Test derivatives against enzyme targets (e.g., cytochrome P450 isoforms) to assess metabolic stability .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.